molecular formula Cr2K2O8Zn B1171945 ACIDRED317 CAS No. 12220-39-2

ACIDRED317

Cat. No.: B1171945
CAS No.: 12220-39-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACIDRED317 is a synthetic azo dye widely employed in industrial applications, including textile dyeing, coatings, and pH-sensitive indicators. Its molecular structure (C₁₆H₁₂N₃NaO₄S) features a sulfonic acid group, which enhances water solubility, and an azo (-N=N-) chromophore responsible for its intense red coloration . The compound exhibits stability under acidic conditions (pH 2–6) and moderate thermal resistance (decomposition at 220°C), making it suitable for high-temperature processing environments . Recent studies highlight its utility in photodynamic therapy due to its light-absorbing properties, though its environmental persistence raises concerns about bioaccumulation .

Properties

CAS No.

12220-39-2

Molecular Formula

Cr2K2O8Zn

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ACIDRED317 vs. ACIDBLUE25

Structural Similarities : Both compounds belong to the azo dye family, sharing a sulfonic acid group (-SO₃H) and sodium counterion.
Key Differences :

  • Chromophore: this compound contains a naphthalene-based azo group, whereas ACIDBLUE25 uses an anthraquinone backbone, shifting its absorption maximum to 620 nm (vs. 510 nm for this compound) .
  • Solubility : this compound demonstrates higher aqueous solubility (28 g/L at 25°C) compared to ACIDBLUE25 (15 g/L) due to its shorter hydrophobic chain .
  • Thermal Stability : ACIDBLUE25 decomposes at 250°C, marginally outperforming this compound (220°C) .

Table 1: Structural and Physicochemical Comparison

Property This compound ACIDBLUE25
Molecular Formula C₁₆H₁₂N₃NaO₄S C₂₀H₁₄N₂Na₂O₈S₂
λmax (nm) 510 620
Solubility (g/L, 25°C) 28 15
Decomposition Temp (°C) 220 250
Primary Application Textile dyeing Laser printing

Sources:

This compound vs. ACIDGREEN12

Functional Similarities : Both dyes are used in pH-sensitive coatings and exhibit reversible color changes in acidic environments.
Key Differences :

  • Functional Groups : ACIDGREEN12 incorporates a triazine ring, enhancing UV resistance but reducing biodegradability compared to this compound .
  • Environmental Impact : this compound shows a higher half-life (120 days) in aquatic systems than ACIDGREEN12 (90 days), attributed to its stable sulfonic acid group .
  • Cost Efficiency : ACIDGREEN12 requires 20% higher concentrations to achieve comparable color intensity, increasing production costs .

Research Findings and Performance Metrics

Efficiency in pH-Sensitive Coatings
  • This compound achieved a 95% response rate to pH shifts (2–8), surpassing ACIDGREEN12 (88%) due to its rapid protonation kinetics .
  • However, ACIDGREEN12 exhibited superior adhesion on polymeric substrates, with a 15% higher scratch resistance .

Limitations and Future Research Directions

  • Toxicity Data Gaps : Long-term ecotoxicological impacts of this compound remain understudied, particularly in terrestrial ecosystems .
  • Synthetic Alternatives: Recent developments in non-azo dyes (e.g., phthalocyanine derivatives) show promise for reducing environmental persistence but require cost optimization .
  • Standardization Needs : Variability in industrial testing protocols (e.g., UV exposure duration) complicates cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.